1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester
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Overview
Description
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester is an organic compound with a complex structure It is characterized by a cyclohexadiene ring substituted with two carboxylic acid groups and a phenyl group, all esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester typically involves the esterification of 1,4-Cyclohexadiene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1,4-Cyclohexadiene-1,2-dicarboxylic acid.
Reduction: Formation of 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The phenyl group may also play a role in binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Cyclohexadiene-1,2-dicarboxylic acid, dimethyl ester
- 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-methyl-, dimethyl ester
- 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-ethyl-, dimethyl ester
Uniqueness
1,4-Cyclohexadiene-1,2-dicarboxylic acid, 3-phenyl-, dimethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the phenyl group plays a crucial role in the desired activity or interaction.
Properties
CAS No. |
192884-89-2 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
dimethyl 3-phenylcyclohexa-1,4-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H16O4/c1-19-15(17)13-10-6-9-12(14(13)16(18)20-2)11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3 |
InChI Key |
SYIOBIMVTPAFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(C=CC1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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